

application of synthetic 5,6-trans-Vitamin D2 in experiments

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Compound of Interest

Compound Name: 5,6-trans-Vitamin D2

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Application Notes for Synthetic 5,6-trans-Vitamin D2

Introduction

Synthetic **5,6-trans-Vitamin D2**, also known as 5,6-trans-Ergocalciferol, is a geometric isomer of Vitamin D2 (Ergocalciferol).^{[1][2][3]} Vitamin D compounds are a group of fat-soluble secosteroids essential for various physiological processes, most notably calcium and phosphate homeostasis.^{[4][5]} The synthetic 5,6-trans isomer is primarily utilized in research settings to investigate the biological activities of Vitamin D analogs and their therapeutic potential. Its altered stereochemistry compared to the native form can lead to differences in receptor binding, metabolic stability, and biological activity, making it a valuable tool for structure-activity relationship studies.^{[6][7]}

Mechanism of Action

The biological effects of Vitamin D compounds are predominantly mediated through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.^{[4][5][8]} The general mechanism is as follows:

- **Binding:** The active form of Vitamin D binds to the Ligand Binding Domain (LBD) of the VDR located in the cell nucleus.^{[5][9]}
- **Heterodimerization:** This binding induces a conformational change in the VDR, promoting its heterodimerization with the Retinoid X Receptor (RXR).^{[7][8]}

- **DNA Binding:** The VDR-RXR complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[\[5\]](#)[\[8\]](#)
- **Transcriptional Regulation:** The complex then recruits co-activator or co-repressor proteins, which modulate the transcription of genes involved in a wide array of cellular processes, including mineral metabolism, cell proliferation, differentiation, and immune function.[\[7\]](#)[\[10\]](#)

While **5,6-trans-Vitamin D2** is an isomer of Vitamin D2, its precise interaction with the VDR and downstream effects may differ from the native compound. For instance, a non-hypercalcemic derivative of Vitamin D2, MT19c, has been shown to act as a weak VDR antagonist, disrupting the interaction between the VDR and its coactivators.[\[11\]](#)[\[12\]](#) The related compound, 5,6-trans-Vitamin D3, has a significantly lower binding affinity for the VDR compared to the native hormone, 1,25(OH)₂D₃.[\[13\]](#) These findings suggest that the 5,6-trans configuration may alter the typical agonist activity of Vitamin D.

Key Research Applications

- **Anti-Cancer Research:** Vitamin D analogs are widely investigated for their anti-proliferative and pro-differentiating effects on cancer cells.[\[14\]](#)[\[15\]](#) They can induce cell cycle arrest and apoptosis.[\[14\]](#) While specific studies on **5,6-trans-Vitamin D2** are limited, related synthetic Vitamin D2 analogs have been developed as non-hypercalcemic anti-cancer agents. For example, the derivative MT19c has shown efficacy in ovarian cancer xenograft models by inhibiting fatty acid synthase (FASN), a key enzyme in oncogenic lipogenesis.[\[11\]](#)[\[12\]](#)
- **Immunology and Inflammation Research:** Vitamin D plays a critical role in modulating the immune system.[\[16\]](#) Its active metabolites can suppress pro-inflammatory cytokine production (e.g., TNF- α , IL-6) and promote an anti-inflammatory state.[\[17\]](#)[\[18\]](#) **5,6-trans-Vitamin D2** can be used in experimental models to explore the immunomodulatory effects of Vitamin D analogs and their potential in treating inflammatory and autoimmune diseases.[\[18\]](#)
- **Bone Metabolism and Calcium Homeostasis:** The classical function of Vitamin D is the regulation of calcium and bone metabolism.[\[4\]](#) Analogs are often tested for their calcemic activity. The related compound, 5,6-trans-Vitamin D3, has been shown to increase bone mineralization in vitamin D-deficient chicks and stimulate calcium transport in rats, suggesting it can substitute for the active hormonal form in some functions.[\[19\]](#)[\[20\]](#)

Experiments with **5,6-trans-Vitamin D2** can help elucidate the structural requirements for Vitamin D's effects on bone and mineral balance.

Data Presentation

Table 1: Physicochemical Properties of **5,6-trans-Vitamin D2**

Property	Value	Reference
Synonyms	5,6-trans-Ergocalciferol, 5,6-trans-Calciferol	[2] [3]
Molecular Formula	C ₂₈ H ₄₄ O	[1] [3]
Molecular Weight	396.65 g/mol	[1] [3]
CAS Number	51744-66-2	[1] [3]
Appearance	Off-white to light yellow solid	[1]
Solubility	DMSO: 25 mg/mL (with sonication)	[1]

Table 2: Summary of Biological Activity for 5,6-trans-Vitamin D Analogs

Compound	Assay / Model	Endpoint	Result	Reference
5,6-trans-Vitamin D3	Human Keratinocytes	³ H-thymidine incorporation	Significant inhibition at 10 ⁻⁶ M	[13]
5,6-trans-Vitamin D3	Vitamin D Receptor (VDR)	Dissociation Constant (Kd)	560 nM	[13]
5,6-trans-Vitamin D3	HT-29 Cancer Cells	Growth Inhibition (72h)	GI ₅₀ > 100 µM	[13]
5,6-trans-Vitamin D3	U-87MG Cancer Cells	Growth Inhibition (72h)	GI ₅₀ = 46 µM	[13]
MT19c (D2 derivative)	Ovarian Cancer Xenograft	Tumor Growth	Reduction in tumor growth	[11][12]
MT19c (D2 derivative)	In vivo (mice)	Serum Calcium	Non-hypercalcemic at 5 mg/kg	[12]

Experimental Protocols

Protocol 1: Preparation of Stock and In Vivo Working Solutions

This protocol is adapted from standard procedures for dissolving Vitamin D analogs for experimental use.[1]

A. Materials:

- **5,6-trans-Vitamin D2** solid
- Dimethyl sulfoxide (DMSO), newly opened
- PEG300
- Tween-80
- Saline (0.9% NaCl in ddH₂O)

- Sterile microcentrifuge tubes and syringes

B. Stock Solution Preparation (e.g., 10 mM in DMSO):

- Weigh the required mass of **5,6-trans-Vitamin D2**. For 1 mL of 10 mM solution, use 3.97 mg.
- Add the solid to a sterile microcentrifuge tube.
- Add the calculated volume of DMSO (e.g., 1 mL).
- Use an ultrasonic bath to aid dissolution until the solution is clear. Hygroscopic DMSO can significantly impact solubility, so use a fresh, unopened bottle.[\[1\]](#)
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[\[1\]](#)

C. In Vivo Working Solution Preparation (e.g., for Intraperitoneal Injection):

- This protocol creates a solution with a final solvent ratio of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[\[1\]](#)
- To prepare 1 mL of working solution, start with the required volume of the DMSO stock solution. For example, to make a 2.5 mg/mL working solution from a 25 mg/mL stock, take 100 µL of the stock.
- Add 400 µL of PEG300 to the DMSO stock and mix thoroughly.
- Add 50 µL of Tween-80 and mix again until uniform.
- Add 450 µL of saline to bring the final volume to 1 mL. Mix well.
- This method may result in a clear solution or a suspension.[\[1\]](#) If precipitation occurs, gentle heating and/or sonication can be used.
- Prepare this working solution fresh on the day of use for in vivo experiments.[\[1\]](#)

Protocol 2: Cell Proliferation Assay (MTS Assay)

This protocol describes a general method to assess the effect of **5,6-trans-Vitamin D2** on the proliferation of cancer cell lines.

A. Materials:

- Cancer cell line of interest (e.g., SKOV-3 ovarian cancer cells)
- Complete culture medium (e.g., DMEM with 10% FBS)
- 96-well cell culture plates
- **5,6-trans-Vitamin D2** stock solution in DMSO
- Vehicle control (DMSO)
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
- Plate reader capable of measuring absorbance at 490 nm

B. Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
- Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
- Prepare serial dilutions of the **5,6-trans-Vitamin D2** stock solution in culture medium. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.1%).
- Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of **5,6-trans-Vitamin D2** or the vehicle control.
- Incubate the plate for the desired experimental duration (e.g., 72 hours).
- Add 20 µL of MTS reagent to each well.

- Incubate for 1-4 hours at 37°C, protected from light, until a color change is visible.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 3: Quantification of Vitamin D2 by LC-MS/MS from Serum

This protocol provides a general workflow for the extraction and analysis of Vitamin D2 from biological samples, a crucial step in pharmacokinetic studies.[\[21\]](#)

A. Materials:

- Serum or plasma samples
- Deuterated internal standard (e.g., Vitamin D2-d6)
- Protein precipitation solution (e.g., acetonitrile or methanol containing the internal standard)
- Microcentrifuge tubes
- Centrifuge
- LC-MS/MS system with a C18 reversed-phase column

B. Sample Preparation (Protein Precipitation):

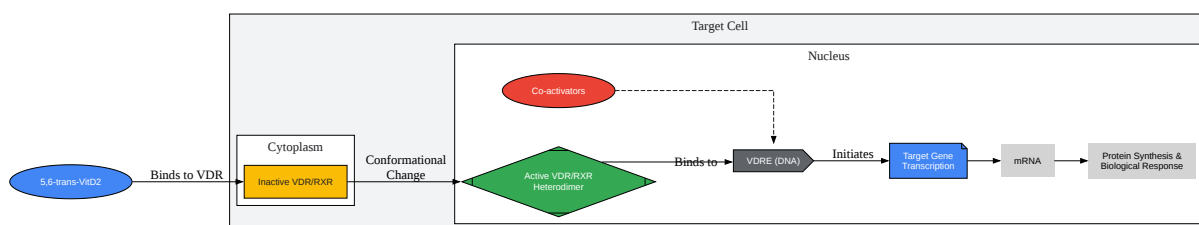
- Pipette 50 µL of serum or plasma into a microcentrifuge tube.
- Add 150 µL of the cold protein precipitation solution containing the internal standard.
- Vortex vigorously for 30-60 seconds to precipitate proteins.[\[21\]](#)
- Incubate the samples for 10 minutes at 4°C.
- Centrifuge at high speed (e.g., >5,000 x g) for 5-10 minutes to pellet the precipitated protein.
[\[21\]](#)

- Carefully transfer the supernatant to a clean vial for analysis.

C. LC-MS/MS Analysis:

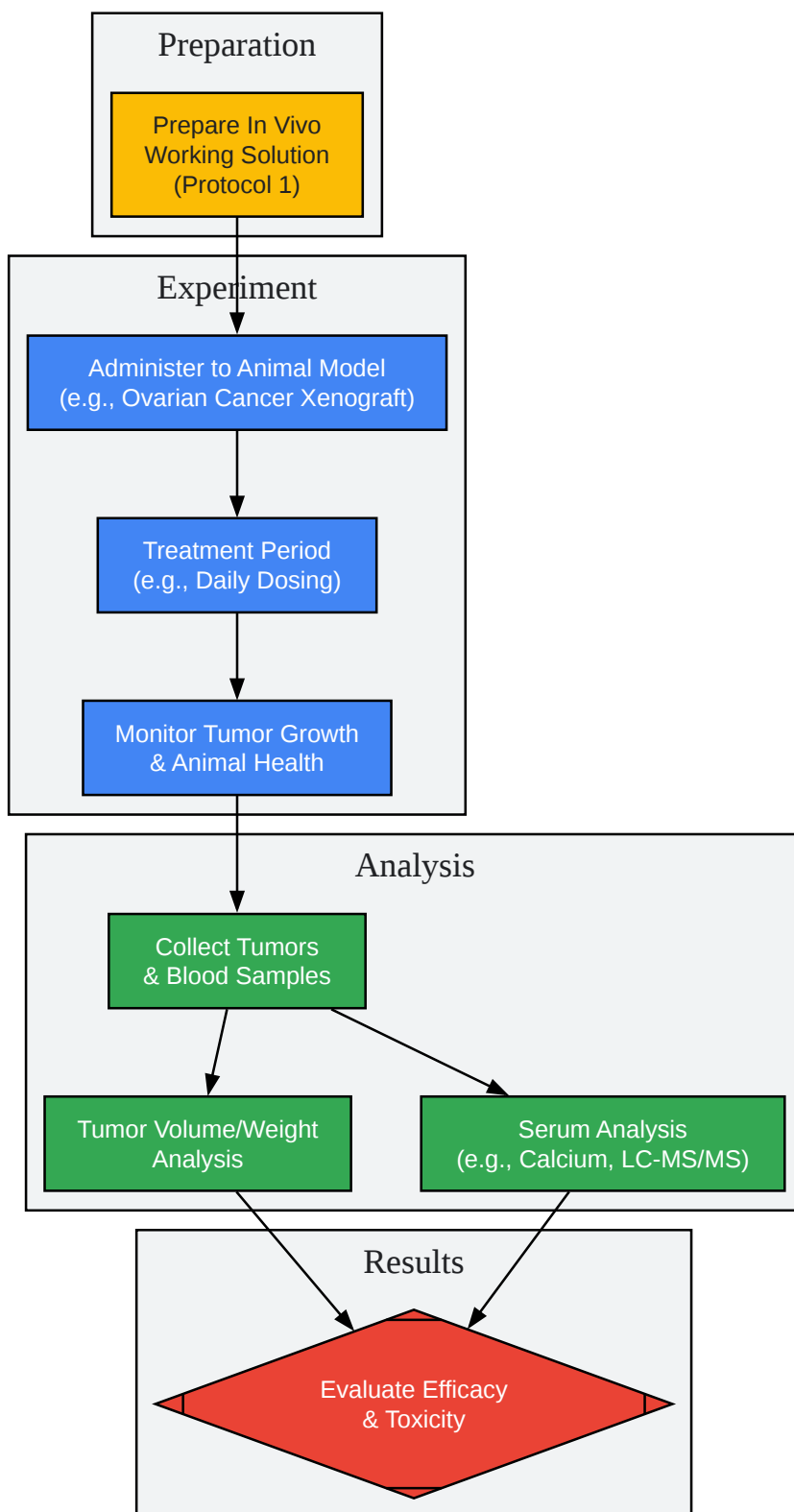
- Inject the prepared sample extract into the LC-MS/MS system.
- Perform chromatographic separation using a C18 column with a gradient elution mobile phase (e.g., methanol, acetonitrile, and water with formic acid).^[21]
- Utilize tandem mass spectrometry for detection, monitoring specific precursor-to-product ion transitions for both **5,6-trans-Vitamin D2** and its deuterated internal standard to ensure accurate quantification.

Mandatory Visualizations



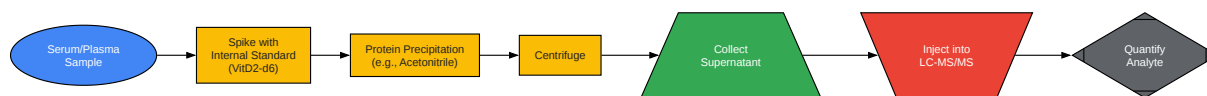
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Caption: General Vitamin D Receptor (VDR) signaling pathway.



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Caption: Experimental workflow for an in vivo anti-cancer study.



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Caption: Sample preparation workflow for LC-MS/MS analysis.

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